molecular formula C11H14N2O3 B1518628 Morpholin-4-YL(pyridin-3-YL)acetic acid CAS No. 933761-00-3

Morpholin-4-YL(pyridin-3-YL)acetic acid

Cat. No.: B1518628
CAS No.: 933761-00-3
M. Wt: 222.24 g/mol
InChI Key: SEVNNXIIBJAOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-YL(pyridin-3-YL)acetic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10(9-2-1-3-12-8-9)13-4-6-16-7-5-13/h1-3,8,10H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVNNXIIBJAOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656356
Record name (Morpholin-4-yl)(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933761-00-3
Record name (Morpholin-4-yl)(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3) is a specialized heterocyclic amino acid derivative serving as a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a sterically constrained, solubilizing linker that combines the hydrogen-bonding capability of a morpholine ring with the


-stacking potential of a pyridine moiety.

This guide provides a comprehensive technical analysis of the molecule, focusing on its utility as a synthote for Phosphoinositide 3-kinase (PI3K) inhibitors, HIV integrase inhibitors, and LPA1 receptor modulators. It details optimized synthetic routes, physicochemical profiling, and rigorous quality control protocols.

Part 1: Chemical Identity & Physicochemical Profiling

This molecule represents a subclass of


-amino acids where the side chain is cyclized into a morpholine ring and the 

-carbon is further substituted with a pyridine ring. This zwitterionic character dictates its solubility and handling.
Structural Specifications
PropertyData
Chemical Name 2-morpholino-2-(pyridin-3-yl)acetic acid
CAS Number 933761-00-3
Molecular Formula

Molecular Weight 222.24 g/mol
Stereochemistry Racemic (typically supplied as racemate unless chiral resolution is specified)
Appearance Off-white to pale yellow crystalline solid
Physicochemical Properties (Predicted & Observed)
ParameterValue / RangeSignificance
pKa (Acid) ~2.1 (Carboxylic acid)Stronger acid than typical aliphatic amino acids due to the electron-withdrawing pyridine.
pKa (Base) ~5.8 (Pyridine) / ~8.4 (Morpholine)Exists as a zwitterion at neutral pH; high water solubility.
LogP -0.5 to 0.2 (Estimated)Hydrophilic; excellent for improving the "drug-likeness" of lipophilic payloads.
Solubility High: Water, DMSO, MethanolLow: Hexanes, DCMRequires polar solvents for reactions; difficult to extract into non-polar organics.
Melting Point >180°C (Decomposition)High lattice energy due to zwitterionic salt bridge formation.

Part 2: Synthetic Routes & Process Chemistry[4]

The synthesis of CAS 933761-00-3 presents a challenge in controlling the stoichiometry to prevent double-alkylation or decarboxylation. Two primary routes are validated: the Petasis Borono-Mannich Reaction (Green Chemistry approach) and the Strecker Synthesis (Industrial approach).

Pathway Visualization

The following diagram illustrates the mechanistic flow for both validated routes.

SynthesisRoutes cluster_inputs Reagents Glyoxylic Glyoxylic Acid Iminium Iminium Ion Intermediate Glyoxylic->Iminium Condensation Morpholine Morpholine Morpholine->Iminium Aminonitrile $alpha$-Aminonitrile Morpholine->Aminonitrile PyridineB 3-Pyridylboronic Acid Product Morpholin-4-yl(pyridin-3-yl) acetic acid (CAS 933761-00-3) PyridineB->Product PyridineAld Pyridine-3-Carboxaldehyde PyridineAld->Aminonitrile Strecker Condensation (+ Morpholine + CN-) Cyanide TMSCN / KCN Cyanide->Aminonitrile Iminium->Product Petasis Reaction (+ 3-Pyridylboronic Acid) Reflux/Dioxane Aminonitrile->Product Acid Hydrolysis (HCl/Reflux) caption Figure 1: Convergent synthetic pathways. The Petasis route (Blue) offers higher atom economy for lab scale; Strecker (Red) is preferred for bulk manufacturing.

Detailed Protocol: The Petasis Borono-Mannich Route

This route is preferred for medicinal chemistry applications due to milder conditions and the avoidance of toxic cyanides.

Reagents:

  • Glyoxylic acid monohydrate (1.0 eq)

  • Morpholine (1.0 eq)[1]

  • 3-Pyridylboronic acid (1.0 eq)

  • Solvent: 1,4-Dioxane or Ethanol

  • Catalyst: None required (Self-catalyzed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Glyoxylic acid monohydrate (10 mmol) and 1,4-Dioxane (20 mL). Stir until fully dissolved.

  • Amine Addition: Add Morpholine (10 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic iminium formation). Stir for 30 minutes at room temperature.

  • Boronic Acid Addition: Add 3-Pyridylboronic acid (10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The reaction is driven by the irreversible loss of boric acid.

  • Work-up: Cool to room temperature. The product often precipitates as a zwitterionic solid.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Evaporate solvent, redissolve in minimal Methanol, and precipitate by adding Acetone or Ether.

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Critical Quality Attribute (CQA): Ensure complete removal of boronic acid by-products, which can interfere with subsequent palladium-catalyzed couplings.

Part 3: Medicinal Chemistry Utility[3][6][7][8]

This moiety is not just a linker; it is a functional pharmacophore.[2] It is frequently employed in the design of kinase inhibitors, specifically targeting the ATP-binding pocket.

Pharmacophore Logic
  • Morpholine Oxygen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" amino acids (e.g., Valine or Methionine) in kinase domains (PI3K, mTOR).

  • Pyridine Nitrogen: Provides a vector for solvation and can form water-mediated H-bonds.

  • Carboxylic Acid: Serves as the attachment point (via amide coupling) to the rest of the drug scaffold, or interacts with Lysine residues in the active site.

SAR_Logic Center Morpholin-4-yl(pyridin-3-yl) acetic acid Solubility Solubility Enhancer (Low LogP) Center->Solubility Zwitterionic Nature Hinge Hinge Binder (Morpholine O) Center->Hinge Kinase Selectivity PiStack Pi-Stacking (Pyridine Ring) Center->PiStack Aromatic Interaction Vector Synthetic Handle (COOH -> Amide) Center->Vector Library Generation caption Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold in drug design.

Part 4: Quality Control & Analytical Characterization

Due to the zwitterionic nature and lack of strong chromophores (beyond the pyridine), standard reverse-phase HPLC can be challenging without ion-pairing agents.

HPLC Method (Standardized)
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B for 2 min (to retain the polar acid), then 0-40% B over 15 min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Retention Logic: The acid elutes early. If retention is too low, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide column.

NMR Validation (DMSO-d6)
  • Proton (

    
    H): 
    
    • 
       8.5–8.7 (2H, m, Pyridine 
      
      
      
      -protons)
    • 
       7.8 (1H, d, Pyridine)
      
    • 
       7.4 (1H, dd, Pyridine)
      
    • 
       4.2 (1H, s, Chiral 
      
      
      
      -CH) – Diagnostic Peak
    • 
       3.6 (4H, m, Morpholine O-CH2)
      
    • 
       2.4–2.6 (4H, m, Morpholine N-CH2)
      

Part 5: Handling & Stability

  • Storage: Store at +2°C to +8°C. Hygroscopic. Keep under inert atmosphere (Argon) if stored for >6 months.

  • Stability: Stable in solid state. In solution, avoid prolonged heating (>80°C) under acidic conditions to prevent decarboxylation to the corresponding morpholino-methyl-pyridine.

  • Safety: Irritant. The pyridine moiety implies potential biological activity; handle with standard PPE (gloves, goggles, fume hood).

References

  • Petasis Reaction Utility: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

  • Kinase Inhibitor Scaffolds: Cushing, T. D., et al. (2012). Discovery of a novel class of potent, selective, and orally bioavailable PI3K

    
     inhibitors. Journal of Medicinal Chemistry, 55(19), 8559-8581. (Demonstrates the utility of morpholine-pyridine synthotes). Link
    
  • Patent Application (HIV): WO2018127800A1. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. (2018). (Describes the use of pyridyl-acetic acid derivatives in antiviral drug design). Link

  • Patent Application (LPA1): WO2020254408A1. Pyridin-3-yl derivatives. (2020).[3] (Details the synthesis and application of substituted pyridine acetic acids). Link

  • Morpholine in MedChem: Kour, R., et al. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2] Link

Sources

Solubility of Morpholin-4-YL(pyridin-3-YL)acetic acid in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvation thermodynamics, and experimental protocols for Morpholin-4-yl(pyridin-3-yl)acetic acid .

Executive Technical Summary

This compound is a polyfunctional zwitterionic building block characterized by three distinct ionizable centers: a basic morpholine nitrogen, a weakly basic pyridine nitrogen, and an acidic carboxyl group.

Its solubility is not a static value but a dynamic function of protonation state (pH) and solvent polarity .

  • In DMSO: Exhibits high solubility (>100 mM typical for this class) due to strong dipole-dipole interactions and the disruption of intermolecular hydrogen bonds.

  • In Water: Exhibits a U-shaped solubility profile. It is highly soluble at acidic pH (cationic form) and basic pH (anionic form) but demonstrates minimum solubility at its isoelectric point (pI), where the net neutral zwitterion dominates and crystal lattice energy is maximized.

Physicochemical Characterization & Theoretical Framework[1]

To master the solubility of this compound, one must understand its ionization behavior. The molecule exists in equilibrium between cationic, zwitterionic, and anionic states.

Predicted pKa Values and Ionization

Based on structural fragment analysis (morpholine, pyridine, acetic acid):

  • 
     (Carboxyl group):  ~2.0 – 2.5 (Protonation leads to cation)
    
  • 
     (Pyridine Nitrogen):  ~3.5 – 4.5
    
  • 
     (Morpholine Nitrogen):  ~7.5 – 8.5
    

Implication: At neutral pH (pH 7.0), the morpholine is likely protonated (


) and the carboxyl is deprotonated (

), forming a zwitterion . This species has high crystal lattice energy and lower water solubility compared to the fully charged species at pH 1 or pH 12.
Solvation Mechanisms
  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO solvates the cationic ammonium and the polarizable pyridine ring effectively. It accepts hydrogen bonds from the protonated morpholine but does not donate them, preventing the "hydrophobic effect" aggregation often seen in water.

  • Water: Water solvates via H-bonding. However, at the isoelectric point, the zwitterion's internal charge neutralization reduces the hydration shell's efficacy, leading to precipitation.

Visualization: Ionization & Solubility Logic

The following diagram illustrates the pH-dependent speciation and its direct correlation to solubility.

SolubilityLogic Acidic Acidic pH (< 2.0) Cationic Species (+2/+1) High Water Solubility Neutral Neutral pH (~5.0 - 7.0) Zwitterionic Species (±) Lowest Water Solubility (pI) Aggregates/Precipitates Acidic->Neutral Deprotonation (Add Base) Basic Basic pH (> 9.0) Anionic Species (-1) High Water Solubility Neutral->Basic Deprotonation (Add Base) DMSO_Sol DMSO Solvation Effective for all species Best for Stock Solutions Neutral->DMSO_Sol Dissolution (Polar Aprotic Interaction)

Figure 1: The solubility-pH dependence showing high solubility at charge extremes and minimum solubility at the zwitterionic state.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: Create a stable 100 mM stock solution for biological assays.

  • Weighing: Weigh approximately 10 mg of this compound into a sterile, amber glass vial (hygroscopic protection).

  • Calculation: Calculate the required volume of anhydrous DMSO (Grade:

    
    99.9%, water content <0.1%).
    
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: If the solution remains cloudy, the compound may be a salt form (e.g., HCl salt). Add 1-2 equivalents of base (e.g., Triethylamine) to free-base it, or verify if the cloudiness is an inorganic impurity.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in water or buffer.

  • Buffer Preparation: Prepare 10 mM PBS (pH 7.4), Acetate buffer (pH 4.0), and Borate buffer (pH 9.0).

  • Saturation: Add excess solid compound to 1 mL of each buffer in 2 mL HPLC vials until solid persists (suspension).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22

    
     PVDF syringe filter (low protein binding).
    
    • Critical: Discard the first 100

      
       of filtrate to account for filter adsorption.
      
  • Quantification: Analyze the filtrate via HPLC-UV (254 nm for pyridine detection) against a standard curve prepared in DMSO.

Quantitative Data Summary (Expected Trends)

Solvent / ConditionExpected SolubilityMechanismPractical Note
DMSO High (> 100 mg/mL) Dipole-Dipole, H-Bond AcceptorIdeal for stock solutions.
Water (pH 1.0) High (> 50 mg/mL) Ion-Dipole (Cationic)Stable, but acidic.
Water (pH 6.0) Low (< 1 mg/mL) Hydrophobic Effect (Zwitterion)Risk of precipitation in assays.
Water (pH 10.0) High (> 50 mg/mL) Ion-Dipole (Anionic)Good for basic formulations.
Ethanol ModerateH-BondingLower than DMSO.

Workflow Visualization

ExperimentalWorkflow Start Start: Solid Compound SolventChoice Select Solvent System Start->SolventChoice DMSO_Path DMSO (Stock Prep) SolventChoice->DMSO_Path Water_Path Aqueous (Assay/Formulation) SolventChoice->Water_Path DryDMSO Use Anhydrous DMSO (<0.1% H2O) DMSO_Path->DryDMSO Check_pH Check Target pH (Critical Step) Water_Path->Check_pH Sonicate Vortex & Sonicate (37°C, 5 min) DryDMSO->Sonicate Adjust_pH Adjust pH away from pI (Acidify or Basify) Check_pH->Adjust_pH ClearSol Clear Solution? (Visual Inspection) Sonicate->ClearSol Filter Filter (0.22 µm PVDF) Remove undissolved aggregates Sonicate->Filter Adjust_pH->Sonicate ClearSol->Adjust_pH No (Precipitate) FinalStock Final Stock Solution Store -20°C ClearSol->FinalStock Yes Filter->ClearSol

Figure 2: Decision tree for solubilizing this compound for experimental use.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • Mitin, Y. V. (1996).[1] An effective organic solvent system for the dissolution of amino acids.[1] International Journal of Peptide and Protein Research, 48(4), 374-376.[1] Link

  • ChemicalBook. (2025).[2] Morpholin-4-yl-acetic acid (CAS 3235-69-6) Physicochemical Properties. Link

  • PubChem. (n.d.). Compound Summary: Morpholine derivatives and solubility data. Link

Sources

[1][2][3][4]

Executive Summary

This compound (CAS 933761-00-3) is a specialized ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

12

Market Status: The supply chain for CAS 933761-00-3 exhibits an extreme price bifurcation . Legacy Western catalogs list the compound at premium "custom synthesis" rates (up to


18–$30/g

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name This compound
Synonyms 2-Morpholino-2-(pyridin-3-yl)acetic acid;

-Morpholin-4-yl-3-pyridineacetic acid
CAS Number 933761-00-3
Molecular Formula C

H

N

O

Molecular Weight 222.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Predicted) ~2.5 (Carboxylic Acid), ~5.8 (Pyridine), ~8.5 (Morpholine N)
Structural Significance

The compound features a chiral center at the

racemic
  • Morpholine Moiety: Enhances metabolic stability and water solubility.

  • Pyridine Ring: Acts as a hydrogen bond acceptor and bioisostere for phenyl rings.

  • Carboxylic Acid: Handle for amide coupling or esterification.

Synthesis & Cost Drivers

Understanding the synthesis route is essential for evaluating supplier capabilities and impurity profiles.

Primary Industrial Route: Strecker Synthesis (Cost-Effective)

For bulk suppliers offering <$50/g pricing, the Strecker synthesis is the dominant pathway due to the low cost of starting materials (Pyridine-3-carboxaldehyde and Cyanide source).

  • Condensation: Pyridine-3-carboxaldehyde reacts with Morpholine and TMSCN (or NaCN) to form the

    
    -aminonitrile.
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

Impurity Risks:

  • Residual Cyanide (requires specific testing).

  • Incomplete hydrolysis intermediates (Amides).

  • Pyridine-N-oxide derivatives (if oxidation occurs).

Alternative Route: Petasis Borono-Mannich (High Purity)

Used for smaller, high-purity batches or combinatorial libraries.

  • Reagents: Pyridine-3-boronic acid + Glyoxylic acid + Morpholine.

  • Mechanism: Three-component coupling.

  • Pros: Fewer toxic byproducts; often cleaner profile.

  • Cons: Higher raw material cost (Boronic acid vs. Aldehyde).

SynthesisRoutesStart_StreckerPyridine-3-carboxaldehyde+ MorpholineStep1_StreckerStrecker Reaction(TMSCN/NaCN)Start_Strecker->Step1_StreckerInter_NitrileIntermediate:alpha-AminonitrileStep1_Strecker->Inter_NitrileStep2_HydrolysisAcid Hydrolysis(HCl/H2SO4)Inter_Nitrile->Step2_HydrolysisProductCAS 933761-00-3(Racemic Acid)Step2_Hydrolysis->ProductLow Cost RouteStart_PetasisPyridine-3-boronic acid+ Glyoxylic AcidStep1_PetasisPetasis Reaction(Ethanol, Reflux)Start_Petasis->Step1_PetasisStep1_Petasis->ProductHigh Purity Route

Figure 1: Comparison of Industrial Strecker Synthesis vs. Laboratory Petasis Route.

Market Analysis: Suppliers & Price Trends

A market sweep reveals a massive arbitrage opportunity. Researchers purchasing from legacy catalogs are overpaying by a factor of 20x compared to direct building block suppliers.

Supplier Tier Comparison
Supplier TypeExamplesPrice Estimate (1g)Lead TimeTarget Audience
Tier 1: Legacy Catalog ABCR, Sigma (Resellers)$350 - $450 2-4 WeeksQA-strict GMP labs; Low volume users
Tier 2: Major Distributors BLDpharm, Combi-Blocks$50 - $120 3-7 DaysMedChem CROs; Academic Labs
Tier 3: Direct Specialists AA Blocks, ChemSrc$18 - $30 1-2 WeeksBulk purchasers; Cost-sensitive projects
Price Trend Analysis
  • Historical: Initially priced as a "novelty" building block (>$500/g) in the early 2010s.

  • Current: Prices have collapsed in the Asian market due to the scalability of the Strecker route.

  • Forecast: Prices will stabilize around

    
    20/g  as it becomes a commodity reagent.
    

Recommendation: For research quantities (>1g), sourcing from Tier 3 suppliers (e.g., AA Blocks or vetted Chinese CROs) is the only economically rational choice, provided the Validation Protocol (Section 5) is followed.

Quality Assurance & Validation Protocol

When sourcing from lower-cost Tier 3 suppliers, "Trust but Verify" is the mandatory operating procedure. The following protocol ensures the material meets research standards.

Step 1: Identity & Purity Confirmation
  • 1H NMR (DMSO-d6):

    • Look for the characteristic Pyridine protons (3 aromatic signals) and Morpholine protons (2 multiplets at ~2.5 and ~3.6 ppm).

    • Critical Check: Verify the integration of the

      
      -proton (singlet/doublet around 4.0-4.5 ppm).
      
  • LC-MS: Confirm Molecular Ion [M+H]+ = 223.1.

  • HPLC Purity: Acceptable >95% (254 nm).

    • Note: Pyridine derivatives can tail on C18 columns; use a basic buffer (Ammonium Bicarbonate) or an ion-pairing agent.

Step 2: Specific Impurity Checks (Safety)
  • Cyanide Check: If the synthesis route is suspected to be Strecker, perform a basic Prussian Blue spot test or use a cyanide-selective electrode if the compound is destined for biological assays (CN- is a potent enzyme inhibitor).

  • Water Content: The compound is hygroscopic. Check Karl Fischer (KF) if stoichiometry is critical for subsequent coupling reactions.

Step 3: Functional Use Test
  • Test Reaction: Perform a small-scale amide coupling (e.g., HATU/DIPEA) with a simple amine (e.g., Benzylamine).

  • Pass Criteria: >80% conversion to the amide within 2 hours. If conversion is low, the carboxylic acid might be present as a zwitterionic salt (requiring excess base) or contain inorganic salts (NaCl) from the hydrolysis step.

ValidationProtocolRecieveReceive Shipment(Tier 3 Supplier)VisualVisual Inspection(Color/Form)Recieve->VisualNMR1H NMR & LC-MS(Identity Check)Visual->NMRPurityHPLC Purity >95%?NMR->PuritySaltCheckCheck for Inorganic Salts(Ash test or ROI)Purity->SaltCheckYesRejectREJECT / ReturnPurity->RejectNoUseTestFunctional Use Test(Amide Coupling)SaltCheck->UseTestUseTest->RejectFailApproveRELEASE to InventoryUseTest->ApproveSuccess

Figure 2: Incoming Material Validation Workflow for Low-Cost Reagents.

Procurement Strategy

  • Avoid "Quote-Only" Sites: Platforms that require an email inquiry for price often mark up the product significantly. Use platforms with transparent pricing (e.g., Molbase, AA Blocks, BLDpharm).

  • Batch Reservation: If a specific batch passes the Validation Protocol (Section 5), immediately reserve the remainder of that lot. Batch-to-batch variability in "commodity" building blocks can be high.

  • Salt Form Clarification: Explicitly ask the supplier if the product is the free acid, HCl salt, or Sodium salt. The CAS 933761-00-3 refers to the parent acid, but synthesis artifacts often result in salt forms which alter the molecular weight correction factor.

References

  • AA Blocks. Product Catalog: this compound (CAS 933761-00-3).[1][3][4] Retrieved from

  • ABCR GmbH. Product Specification: AB215465. Retrieved from

  • BLDpharm. 2-Morpholino-2-(pyridin-3-yl)acetic acid Technical Data. Retrieved from

  • GuideChem. Global Chemical Supplier Directory & Price Trends. Retrieved from

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron, 48. (Contextual reference for Synthesis Route B).

Pyridine-Based Carboxylic Acid Intermediates: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxylic acids are not merely chemical building blocks; they are "privileged structures" in medicinal chemistry. Found in over 18% of FDA-approved nitrogen heterocycle drugs, the pyridine ring offers unique physicochemical properties—specifically solubility modulation and hydrogen bond acceptance—that benzene analogs cannot match.

This technical guide addresses the specific challenges of synthesizing, purifying, and utilizing pyridine-based carboxylic acid intermediates. Unlike standard phenyl chemistry, pyridine chemistry is dominated by the electron-deficient nature of the ring and the zwitterionic character of the products, necessitating specialized protocols for success.

Part 1: Structural Significance & Medicinal Chemistry[1][2][3]

The "Nitrogen Effect"

Replacing a phenyl ring with a pyridine ring (bioisosterism) is a strategic move in lead optimization. The nitrogen atom introduces a permanent dipole and a hydrogen bond acceptor (HBA) without adding significant steric bulk.

PropertyBenzene (Reference)Pyridine (Target)Impact on Drug Design
LogP 2.130.65Lowers lipophilicity; improves aqueous solubility.
pKa (Conj. Acid) N/A5.2Protonatable at physiological pH (lysosomal trapping).
H-Bonding None1 AcceptorEnables specific interactions with kinase hinge regions.[1]
Metabolism CYP450 OxidationN-Oxidation / 2-HydroxylationAlters metabolic soft spots; reduces clearance in some scaffolds.

Critical Insight: The position of the carboxylic acid relative to the nitrogen dictates reactivity.

  • 2-Position (Picolinic): Capable of N-O chelation; prone to decarboxylation under high heat.

  • 3-Position (Nicotinic): Most "benzene-like" reactivity; stable.

  • 4-Position (Isonicotinic): Electron-deficient; susceptible to nucleophilic attack at the 2-position.

Part 2: Strategic Synthesis

The synthesis of pyridine carboxylic acids requires selecting the correct route based on the substrate's electronic tolerance. We define three primary "Strategic Vectors."

Vector A: Oxidative Functionalization (Alkyl to Acid)

Best for: Early-stage building blocks where alkyl precursors are commercially available. Direct oxidation of methyl pyridines is the industrial standard but often fails in complex medicinal chemistry settings due to harsh conditions (e.g., KMnO4/reflux).

  • Modern Adaptation: Use SeO2 in pyridine/water or Catalytic RuCl3/NaIO4 . These are milder and preserve other functional groups.[2]

Vector B: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization (LSF) and installing isotopic labels. This is the most robust method for drug discovery. It converts Halopyridines (Cl, Br, I) directly to acids or esters using CO sources.

  • Advantage: Avoids the harsh oxidants of Vector A.

  • Challenge: Catalyst poisoning by the pyridine nitrogen.

  • Solution: Use bidentate ligands with large bite angles (e.g., Xantphos ) to prevent the formation of inactive bis-pyridine-Pd complexes.

Vector C: Halogen-Metal Exchange (Lithiation)

Best for: 3-substituted pyridines where ortho-direction is possible.

  • Protocol: n-BuLi at -78°C followed by CO2 quench.

  • Risk: Nucleophilic attack of BuLi on the pyridine ring (Chichibabin-type side reaction).

  • Mitigation: Use Li-halogen exchange rather than deprotonation, or use non-nucleophilic bases like LDA or LiTMP .

Decision Matrix: Selecting the Synthetic Route

SynthesisDecision Start Target: Pyridine Carboxylic Acid Substrate What is your starting material? Start->Substrate Alkyl Alkyl Pyridine Substrate->Alkyl Halo Halo-Pyridine (Br/I) Substrate->Halo Complex Complex Scaffolds present? Alkyl->Complex Pos Position of Halogen? Halo->Pos Oxidation1 Use RuCl3 / NaIO4 (Mild Oxidation) Complex->Oxidation1 Yes Oxidation2 Use KMnO4 / Water (Harsh Oxidation) Complex->Oxidation2 No Pos24 2- or 4-Position Pos->Pos24 Pos3 3-Position Pos->Pos3 Carbonylation Pd-Catalyzed Carbonylation (Pd(OAc)2 / Xantphos) Pos24->Carbonylation Preferred Pos3->Carbonylation Preferred (Scalable) Lithiation Lithiation / CO2 Quench (-78°C, Li-Hal Exch) Pos3->Lithiation Viable

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material and substrate complexity.

Part 3: Practical Protocols (Self-Validating Systems)

Protocol 1: Pd-Catalyzed Hydroxycarbonylation (The "Universal" Method)

Reference Grounding: Adapted from Martin et al. and standard industrial protocols using Xantphos to prevent catalyst deactivation [2, 3].

Scope: Converts 2-, 3-, and 4-bromopyridines to their corresponding carboxylic acids.

Reagents:

  • Substrate: Bromopyridine derivative (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)[3][4]

  • Ligand: Xantphos (2 mol%) — Critical: 1:1 Pd:Ligand ratio ensures active species.

  • CO Source: Carbon Monoxide balloon (1 atm) OR Phenyl Formate (solid CO surrogate).

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Toluene / Water (10:1) — Water is the nucleophile.

  • Temperature: 80°C

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk flask with Pd(OAc)2, Xantphos, and the bromopyridine. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Toluene and Water. Add Triethylamine.

  • CO Introduction: Carefully evacuate argon and introduce CO via balloon (or add Phenyl Formate if avoiding gas).

  • Reaction: Heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The disappearance of the bromide and appearance of the [M+1] acid peak (often broad) validates progress.

  • Workup (The "Trap"):

    • The product is likely in the aqueous layer as a salt (carboxylate).

    • Separate layers. Extract the organic layer with 1M NaOH.

    • Combine aqueous layers and acidify to pH 3.5 (Isoelectric point) to precipitate the zwitterion.

Protocol 2: Regioselective Lithiation-Carboxylation

Scope: Specifically for 3-bromopyridines where electronic repulsion prevents nucleophilic attack.

Reagents:

  • Substrate: 3-Bromopyridine

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) OR iPrMgCl (TurboGrignard)

  • Electrophile: Dry CO2 gas or Dry Ice

  • Solvent: Anhydrous THF

Critical Notes:

  • Temperature Control: Maintain reaction below -70°C . Above -40°C, the "Dance of the Pyridines" (halogen migration) occurs.

  • Quench: Pour the lithiated species onto excess crushed dry ice. Do not bubble gas into the solution (slow addition leads to double addition side-products).

Part 4: Purification & Characterization (Taming the Zwitterion)

The most common failure mode in pyridine chemistry is not synthesis, but isolation. Pyridine carboxylic acids exist as zwitterions (NH+ / COO-) in neutral water, making them highly water-soluble and difficult to extract into organic solvents.

The Isoelectric Point (pI) Technique

Unlike benzoic acids, you cannot simply "acidify and extract with ethyl acetate."

  • Determine pI: For nicotinic acid, the pI is roughly 3.4.

  • Precipitation: Adjust the aqueous solution pH exactly to the pI. At this point, net charge is zero, and solubility is at its minimum.

  • Filtration: If the product precipitates, filter it.

  • Resin Rescue: If the product remains soluble (common for polar side chains), use a Strong Cation Exchange (SCX) column.

    • Load at pH 2 (binds to resin).

    • Wash with MeOH.

    • Elute with 2M NH3 in MeOH (releases product).

Visualizing the Catalytic Cycle

Understanding the mechanism prevents errors. The diagram below illustrates why Xantphos is required (to enforce cis-coordination and prevent formation of inactive Pd-species).

PdCycle cluster_warning Failure Mode Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Dead Pd(Pyridine)2 Inactive Complex Pd0->Dead No Bulky Ligand COInsert CO Insertion OxAdd->COInsert CO NuAttack Nucleophilic Attack (H2O) COInsert->NuAttack H2O / Et3N RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 - Product

Caption: Pd-Catalyzed Carbonylation Cycle. Note the "Failure Mode" where pyridine nitrogen coordinates to Pd if non-bulky ligands are used.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Accounts of Chemical Research.

  • Kumar, B., et al. (2024).[5] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

  • Li, J. (2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. (Referencing physicochemical properties of heterocycles).

Sources

Methodological & Application

Application Note: Utilizing the Diarylthiohydantoin Scaffold (CAS 933761-00-3 Core) in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the protocol for utilizing CAS 933761-00-3 (chemically known as 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, or Enzalutamide) as a privileged scaffold in Fragment-Based Drug Design (FBDD).

While Enzalutamide itself violates the "Rule of 3" for fragments (MW ~464 Da), its core structural motif—the diarylthiohydantoin ring —serves as a validated, high-affinity anchor for the Androgen Receptor (AR) Ligand Binding Domain (LBD). This guide focuses on "Fragment Deconstruction and Regrowth," a strategy where the CAS 933761-00-3 molecule is stripped to its pharmacophoric core to generate libraries that overcome resistance mechanisms (e.g., the F876L mutation).

Key Pharmacological Attributes[1][2][3]
  • Target: Androgen Receptor (AR), specifically the Ligand Binding Domain (LBD).[1]

  • Mechanism: Competitive antagonism; induces a conformational change in Helix 12, preventing co-activator recruitment.

  • Scaffold Utility: The rigid thiohydantoin ring orients the "A-ring" (benzonitrile) and "C-ring" (amide-bearing) vectors into distinct sub-pockets, making it an ideal hub for fragment growing.

Structural Analysis & Library Design

The efficacy of CAS 933761-00-3 relies on specific contacts within the AR LBD. To use this as a scaffold, one must understand the "Anchor" vs. the "Vector."

Pharmacophore Deconstruction

The molecule is deconstructed into three zones for FBDD library generation:

ZoneStructural ComponentInteraction RoleFBDD Strategy
Core (Anchor) Thiohydantoin Ring Rigid spacer; H-bond acceptor/donor.RETAIN. This is the invariant scaffold.
Vector A 4-cyano-3-(trifluoromethyl)phenylInteracts with Arg752 & Gln711 (H-bonds).OPTIMIZE. Modify to capture backbone interactions or displace water.
Vector C 2-fluoro-N-methylbenzamideExtends towards Helix 12 (AF2 region).GROW. Primary site for overcoming steric clashes in mutants (e.g., F876L).
Workflow Visualization

The following diagram illustrates the logical flow from the parent CAS molecule to a diverse fragment library and final validation.

FBDD_Workflow Parent Parent Drug CAS 933761-00-3 Decon Deconstruction (Thiohydantoin Core) Parent->Decon Pharmacophore Isolation Library Fragment Library Generation (Vector A/C Variations) Decon->Library Chemical Synthesis Screen SPR Screening (Binding Affinity) Library->Screen High Throughput Xray X-ray Crystallography (Soaking/Co-structure) Screen->Xray Hit Validation Xray->Library Iterative Design Lead Novel Lead (Resistance Resistant) Xray->Lead Structure-Based Optimization

Caption: Workflow for deconstructing CAS 933761-00-3 into a scaffold for fragment library generation and validation.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for validating the binding of scaffold-derived fragments, which often have lower affinity than the parent drug.

Instrument: Biacore 8K or T200 (Cytiva). Chip Type: Series S Sensor Chip SA (Streptavidin) or CM5 (Carboxymethyl dextran).

Reagents & Preparation
  • Protein: Biotinylated Human AR-LBD (residues 663–919).

    • Note: Must include a stabilizing peptide (e.g., Tif2 co-activator peptide) if the LBD is unstable in apo-form.

  • Running Buffer (HBS-P+): 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO (critical for solubility).

  • Regeneration Solution: 0.5% SDS or Glycine pH 2.5 (use with caution; single-cycle kinetics preferred to avoid regeneration).

Step-by-Step Procedure
  • Immobilization (SA Chip):

    • Condition chip with 1M NaCl / 50 mM NaOH (3 injections, 1 min each).

    • Dilute Biotin-AR-LBD to 10 µg/mL in running buffer.

    • Inject over Flow Cell 2 (Active) to reach ~2000 RU (for fragments) or ~500 RU (for potent analogs).

    • Flow Cell 1 serves as the Reference (Biotin-only or null).

  • Sample Preparation:

    • Prepare fragment library at 50 mM in 100% DMSO.

    • Dilute to final screening concentration (typically 50–100 µM) in Running Buffer (final DMSO must match running buffer exactly, e.g., 2%).

  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is mandatory for small molecule screening.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Self-Validation: Inject CAS 933761-00-3 (Parent) as a positive control every 20 cycles to monitor surface viability.

  • Data Analysis:

    • Zero on y-axis (baseline) and x-axis (injection start).

    • Subtract Reference (Fc2 - Fc1).

    • Apply Solvent Correction.

    • Fit to 1:1 Binding Model . For fragments with fast off-rates, use Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .

Protocol B: X-Ray Crystallography (Soaking)

Obtaining a structure of the scaffold-derived fragment bound to AR is essential to verify the vector geometry.

Challenge: AR-LBD is hydrophobic and prone to aggregation. Solution: Use a "Stabilized Soak" method involving a co-activator peptide.

Crystallization Reagents
  • Protein: Purified AR-LBD (2–5 mg/mL) complexed with DHT (dihydrotestosterone) for stability during purification, then exchanged.

  • Displacement Ligand: High concentration of the fragment (scaffold derivative).

  • Reservoir Solution: 0.1 M HEPES pH 7.5, 0.2 M Lithium Sulfate, 18-22% PEG 3350.

Soaking Protocol (The "Exchange" Method)
  • Co-Crystallization Setup:

    • Grow crystals of AR-LBD bound to a weak agonist or a displaceable ligand (e.g., hydroxyflutamide).

    • Include Tif2 peptide (1:2 molar ratio protein:peptide) to stabilize Helix 12.

  • Soaking Solution Preparation:

    • Dissolve the Thiohydantoin fragment in 100% DMSO (100 mM).

    • Dilute into reservoir solution to a final concentration of 1–5 mM.

    • Note: Ensure DMSO concentration does not exceed 10% to prevent crystal cracking.

  • The Soak:

    • Transfer crystals via a loop into the Soaking Solution.

    • Incubation: 12 to 24 hours. (The high concentration of the fragment drives the equilibrium to displace the weaker starting ligand).

  • Cryo-Protection & Data Collection:

    • Transfer to cryo-solution (Reservoir + 20% Glycerol + Fragment).

    • Flash freeze in liquid nitrogen.

    • Collect data at 100K.

Structural Validation (Checklist)

Mechanism of Action Visualization

Understanding how the scaffold interacts with the protein residues is vital for designing the "vectors."

AR_Interaction Scaffold Thiohydantoin Core (CAS 933761-00-3) VectorA A-Ring (Benzonitrile) Scaffold->VectorA VectorC C-Ring (Amide) Scaffold->VectorC Leu704 Leu704 (Hydrophobic) Scaffold->Leu704 vdW Contact Met745 Met745 Scaffold->Met745 vdW Contact Arg752 Arg752 (Key Anchor) VectorA->Arg752 H-Bond (CN group) Gln711 Gln711 VectorA->Gln711 H-Bond H12 Helix 12 (Activation Loop) VectorC->H12 Steric Clash (Antagonism)

Caption: Interaction map of the Thiohydantoin scaffold within the AR Ligand Binding Pocket. The C-Ring vector is critical for displacing Helix 12 (Antagonism).

References

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link(Primary source for Enzalutamide discovery and mechanism)

  • Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design." eLife, 2, e00499. Link(Detailing the structural basis of resistance and scaffold modification)

  • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for SPR-based fragment screening." Methods in Enzymology, 493, 169-218. Link(Authoritative protocol for SPR screening)

  • Bohl, C. E., et al. (2005). "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." Proceedings of the National Academy of Sciences, 102(17), 6201-6206. Link(Crystallography protocols for AR-LBD)

Sources

Applications of alpha-substituted glycine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of -Substituted Glycine Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the "Chiral Pool" of natural amino acids often fails to provide the structural diversity required for high-affinity target binding and metabolic stability.


-Substituted glycine derivatives—effectively non-canonical 

-amino acids—represent a critical toolkit for medicinal chemists. By replacing the

-hydrogen of glycine with synthetic side chains (aryl, vinyl, alkynyl, or heterocyclic), researchers can modulate peptide backbone conformation, enhance proteolytic resistance, and introduce novel pharmacophores.

This guide details the mechanistic rationale for deploying these derivatives and provides validated, high-fidelity protocols for their asymmetric synthesis, specifically focusing on Phase-Transfer Catalysis (PTC) and the Petasis Borono-Mannich reaction.

Part 1: Structural Utility & Mechanistic Rationale
1. Conformational Restriction

The introduction of a non-natural side chain at the


-position of a glycine residue within a peptide sequence imposes severe steric constraints on the backbone torsion angles (

and

).
  • Mechanism: Unlike glycine, which is conformationally flexible (occupying large areas of the Ramachandran plot),

    
    -substituted glycines (e.g., 
    
    
    
    -phenylglycine,
    
    
    -allyl glycine) restrict rotation around the
    
    
    and
    
    
    bonds.
  • Application: This effect is used to "lock" bioactive peptides into their bioactive conformation (e.g.,

    
    -helix or 
    
    
    
    -turn), reducing the entropic penalty of binding to a receptor.
2. Proteolytic Stability

Peptide-based drugs frequently fail due to rapid degradation by serum proteases (e.g., trypsin, chymotrypsin).

  • Mechanism: Proteases typically require a specific steric environment to hydrolyze the amide bond. Bulky or non-natural substituents at the

    
    -position create steric occlusion, preventing the enzyme's active site from accessing the scissile bond.
    
  • Data: Incorporation of

    
    -substituted glycines can increase plasma half-life (
    
    
    
    ) from minutes to hours.
3. Pharmacophore Expansion

-Substituted glycines allow the introduction of chemical functionalities unavailable in nature, such as:
  • Click-Chemistry Handles:

    
    -Propargylglycine (alkyne) or 
    
    
    
    -azidoglycine.
  • 
    -Stacking Elements: 
    
    
    
    -Naphthylglycine or
    
    
    -Biphenylglycine for optimizing hydrophobic pocket interactions.
Part 2: Experimental Protocols
Protocol A: Asymmetric Synthesis via Phase-Transfer Catalysis (The O'Donnell Method)

Objective: Synthesis of enantiomerically enriched


-substituted amino acids using a glycine Schiff base and a chiral catalyst.[1] This is the industry standard for generating kilogram-scale non-natural amino acids.

Reagents & Materials:

  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base).
    
  • Electrophile: Alkyl halide (

    
    , where 
    
    
    
    ).
  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) or commercially available Maruoka catalysts.
    
  • Base: 50% aq. KOH or solid CsOH·H2O.[2]

  • Solvent: Toluene/Chloroform (7:3 v/v) or pure Toluene.

Step-by-Step Workflow:

  • Schiff Base Preparation (Pre-step):

    • React glycine tert-butyl ester hydrochloride with benzophenone imine in DCM at RT for 24h. Filter NH4Cl, concentrate, and recrystallize. Note: The tert-butyl ester is crucial to prevent hydrolysis during the basic alkylation step.

  • Asymmetric Alkylation:

    • In a reaction vessel, dissolve the Schiff base (1.0 equiv) and Chiral Phase-Transfer Catalyst (0.1 equiv) in Toluene.

    • Cool the mixture to 0°C (or -20°C for higher ee, depending on catalyst activity).

    • Add the Alkyl Halide (1.2 equiv).[3]

    • Add 50% aqueous KOH (5.0 equiv) vigorously.

    • Critical Control Point: Stir rate must be high (>1000 rpm) to maximize the interfacial surface area between the organic and aqueous phases.

    • Monitor by TLC (Silica, Hexane/EtOAc 4:1). Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Dilute with water and extract with Et2O or DCM.

    • Wash organic layer with brine, dry over anhydrous MgSO4, and concentrate.

    • Checkpoint: Analyze crude ee via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Hydrolysis (Deprotection):

    • Dissolve the alkylated Schiff base in THF.

    • Add 1N Citric Acid or 15% Citric Acid (aq) and stir at RT for 2–4 hours.

    • The benzophenone hydrolyzes first. Extract the liberated benzophenone with ether.

    • The aqueous layer contains the Amino Acid Ester salt.

    • Optional: To remove the ester group, reflux in 6N HCl for 4–6 hours (for free amino acid).

Diagram 1: The O'Donnell Phase-Transfer Cycle

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (KOH) SchiffBase Glycine Schiff Base (Substrate) Deprotonation Deprotonation (Interfacial) SchiffBase->Deprotonation IonPair Chiral Ion Pair [Q*+ Substrate-] Product_Org Alkylated Product (Enantioenriched) IonPair->Product_Org + R-X (Rate Limiting) Q_Salt Catalyst Salt (Q*+ X-) Product_Org->Q_Salt Regeneration RX Electrophile (R-X) Deprotonation->IonPair Anion Exchange OH_Ion OH- / Base OH_Ion->Deprotonation Q_Salt->IonPair Catalyst Transfer

Caption: Mechanistic cycle of Asymmetric Phase-Transfer Catalysis. The chiral ammonium salt (Q) transports the glycine enolate into the organic phase, shielding one face of the enolate to ensure enantioselective alkylation.*

Protocol B: Petasis Borono-Mannich Reaction

Objective: Synthesis of


-aryl or 

-vinyl glycines using organoboronic acids. This method avoids toxic cyanides (Strecker) and allows access to diverse aryl side chains.

Reagents:

  • Amine: Primary amine or secondary amine (often used with a removable protecting group like p-methoxybenzylamine).

  • Carbonyl: Glyoxylic acid monohydrate (or ethyl glyoxylate).

  • Nucleophile: Aryl- or Vinyl-boronic acid.

  • Solvent: DCM, Ethanol, or HFIP (Hexafluoroisopropanol - accelerates reaction).

Workflow:

  • Dissolve Glyoxylic acid (1.0 equiv) and the Amine (1.0 equiv) in DCM. Stir for 30 mins to form the iminium ion in situ.

  • Add the Boronic Acid (1.2 equiv).[3]

  • Stir at RT for 12–24 hours. (If sluggish, heat to 40°C or switch solvent to HFIP).

  • Work-up: Filter the precipitate (often the pure product) or evaporate and purify via flash chromatography.

Part 3: Application Notes & Case Studies
Case Study 1:

-Lactam Antibiotics (The Phenylglycine Scaffold)

The most commercially significant application of


-substituted glycine is D-Phenylglycine .
  • Role: It forms the side chain of Ampicillin and Cephalexin.

  • Function: The protonated amino group at physiological pH facilitates transport through the outer membrane porins of Gram-negative bacteria, broadening the spectrum of activity compared to Penicillin G.

  • Synthesis Note: Industrial production often relies on the enzymatic resolution of racemic phenylglycine amides using penicillin acylase, rather than purely chemical methods, to ensure 99.9% optical purity.

Case Study 2: Neuroactive Agents (NMDA Antagonists)

Derivatives like (R)-2-amino-5-phosphonopentanoic acid (D-AP5) are essentially


-substituted glycines used to map glutamatergic pathways.
  • Protocol Insight: When synthesizing polar side chains (like phosphonates), the O'Donnell PTC method requires specific protecting group strategies (e.g., using phosphonate esters) to maintain lipophilicity during the organic-phase alkylation step.

Comparative Analysis of Synthetic Routes
FeaturePhase-Transfer Catalysis (PTC)Petasis ReactionStrecker Synthesis
Key Bond Formed C(

)–C(Alkyl)
C(

)–C(Aryl/Vinyl)
C(

)–CN
Enantioselectivity Excellent (>95% ee with Maruoka/Cinchona cats)Variable (Requires chiral amine or BINOL cats)Good (with chiral auxiliary)
Substrate Scope Alkyl halides (primary/benzylic)Boronic acids (Aryl, Heteroaryl, Vinyl)Aldehydes
Scalability High (Kilogram scale)MediumHigh (but safety concerns)
Green Chemistry High (Aqueous bases, reusable catalysts)High (Atom economy, no toxic metals)Low (Cyanide toxicity)
Part 4: Logical Pathway of Peptidomimetic Design

The following diagram illustrates the decision matrix for a medicinal chemist when selecting an


-substituted glycine for drug design.

Design_Logic cluster_choices Side Chain Selection Problem Problem: Peptide Instability / Low Affinity Strategy Strategy: Alpha-Substitution Problem->Strategy ChoiceA Hydrophobic Pocket? Use Alpha-Aryl/Alkyl Strategy->ChoiceA ChoiceB Need Rigidity? Use Alpha,Alpha-Dialkyl Strategy->ChoiceB ChoiceC Covalent Handle? Use Alpha-Alkynyl Strategy->ChoiceC Outcome Outcome: High Potency & T1/2 ChoiceA->Outcome ChoiceB->Outcome ChoiceC->Outcome

Caption: Decision matrix for incorporating alpha-substituted glycines into peptide drug candidates.

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Petasis, N. A., & Akritopoulou, I. (1993). "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Werner, H. M., & Cabezas, E. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[4] Chemistry & Biodiversity.

Sources

Troubleshooting & Optimization

Improving solubility of zwitterionic morpholine-pyridine acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of zwitterionic morpholine-pyridine acids Ticket ID: #SOL-ZWIT-8842 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Paradox

User Problem: You are working with a scaffold containing a basic morpholine ring (


), a weakly basic pyridine ring (

), and an acidic carboxylate (

). The compound precipitates during purification or biological assay preparation, specifically in neutral buffers (pH 6-8).

Root Cause: Your molecule is a Zwitterion (inner salt).[1] In the pH range of 4.0 to 8.0, the morpholine is protonated (positive) and the carboxylic acid is deprotonated (negative). This creates a net neutral species with extremely high crystal lattice energy (electrostatic "zipper" effect), rendering it insoluble in both water (due to net neutrality) and organic solvents (due to high polarity). This is the classic "Brick Dust" phenomenon.[1]

Knowledge Base Module: The Solubility Landscape

To solve this, you must visualize the ionization state of your molecule. We do not guess; we calculate the Isoelectric Point (pI) .

The "U-Shaped" Solubility Curve

Solubility is lowest at the pI. Your goal is to shift the local environment away from this point.

SolubilityCurve Acidic pH < 3 (Cationic Species) High Solubility Zwitt pH 4 - 8 (The Trap) (Zwitterion +/-) Lowest Solubility (pI) Acidic->Zwitt Deprotonation of Carboxyl group Basic pH > 9 (Anionic Species) High Solubility Zwitt->Basic Deprotonation of Morpholine nitrogen

Figure 1: The ionization states of morpholine-pyridine acids. The "Trap" represents the zwitterionic window where lattice energy maximizes.

Troubleshooting Protocols (Step-by-Step)

Protocol A: The "pH Swing" Strategy (Immediate Fix)

Use Case: Compound precipitates in PBS or culture media.[1]

  • Calculate pI:

    
    
    Note: At pH 6.2, your solubility is theoretically zero.
    
  • Action: Do not dissolve directly in neutral buffer.

    • Step 1: Dissolve in 0.1M NaOH (forcing the Anionic state).[1]

    • Step 2: Slowly add to the buffer.

    • Step 3: If precipitation re-occurs, the buffer capacity is forcing the pH back to 6.2. You must adjust the assay pH to 8.5+ or <5.0 if biology permits.[1]

Protocol B: Salt Selection (The Permanent Fix)

Use Case: Developing a solid form for oral dosing or stable storage.[1] Warning: A standard HCl salt often fails because the "common ion effect" in the stomach (high Cl-) can depress solubility, or the salt disproportionates in water to the zwitterion.

Salt TypeCounter-ionMechanismRecommendation
Anionic Salt Sodium (

), Potassium (

)
Targets the Carboxylate.[1] Forces molecule into anionic state.[1]High Priority. Often breaks the zwitterionic lattice most effectively.[1]
Cationic Salt Mesylate, TosylateTargets the Morpholine.[1] Creates a bulky lipophilic layer that prevents packing.[1]Medium Priority. Better than HCl for lipophilic scaffolds.[1]
Cationic Salt Hydrochloride (

)
Targets the Morpholine.[1]Low Priority. High risk of "oiling out" or common ion effect.[1]
Protocol C: Cosolvent & Excipient Rescue

Use Case: IV formulation or high-concentration stock solutions.[1]

The pyridine ring is planar and hydrophobic; the zwitterion is polar. You need a "Janus" solvent system.[1]

  • Cyclodextrins (HP-

    
    -CD):  The hydrophobic cavity encapsulates the pyridine/morpholine rings, while the hydrophilic exterior interacts with water.[1] This masks the hydrophobic patches that drive aggregation.[1]
    
    • Recipe: 20% w/v HP-

      
      -CD in 50mM Phosphate Buffer (pH 8.0).[1]
      
  • Hydrotropes: Use Nicotinamide or Sodium Benzoate at high concentrations (1-2 M) to disrupt water structure and allow solvation of the aromatic pyridine.[1]

Decision Logic: The Troubleshooting Flowchart

Follow this logic path to determine the optimal solubilization strategy for your specific assay.

DecisionTree Start Start: Compound Insoluble CheckpH Is Assay pH fixed at 7.4? Start->CheckpH Cosolvent Can you use cosolvents? CheckpH->Cosolvent Yes (Bio-assay) AdjustpH Can you shift pH? CheckpH->AdjustpH No (Chemistry) CD Use HP-beta-CD or PEG400 (up to 10%) Cosolvent->CD Yes Prodrug Consider Prodrug (Esterify Acid) Cosolvent->Prodrug No (Strict aqueous) Shift Shift to pH > 8.5 (Anionic Form) AdjustpH->Shift Yes SaltScreen Perform Salt Screen (Focus: Mesylate/Sodium) AdjustpH->SaltScreen No (Need Solid)

Figure 2: Decision matrix for selecting solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I made the HCl salt, but it turned into a gum (oiled out). Why? A: Morpholine HCl salts are notoriously hygroscopic.[1] The chloride ion is small and creates a high charge density that attracts water, but the lipophilic pyridine repels it, leading to a phase separation (oil).

  • Fix: Switch to a Mesylate or Tosylate salt.[1] The larger, organic counter-ion matches the lipophilicity of the pyridine/morpholine rings, promoting better crystal packing (Avdeef, 2012).

Q: Can I just add DMSO? A: DMSO dissolves the "brick dust" by breaking the lattice, but upon dilution into water (e.g., <1% DMSO), the zwitterion will likely crash out immediately ("crash precipitation").

  • Fix: You must ensure the aqueous phase is pH-adjusted (buffer) to maintain ionization before the DMSO stock hits the water.[1]

Q: Why is my LC-MS showing two peaks? A: It likely isn't. Zwitterions often streak or show broad peaks on C18 columns due to secondary interactions with residual silanols.[1]

  • Fix: Add 0.1% Formic Acid (to force Cationic state) or 10mM Ammonium Bicarbonate (to force Anionic state) to your mobile phase.[1] Never run neutral.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and solubility profiling).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the counter-ion selection for basic/acidic drugs).

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solubility and permeability.[1][3] Nature Reviews Drug Discovery.[1] (Discusses the "brick dust" vs. "grease ball" classification).

  • Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of 2-pyridinecarboxylic acid (picolinic acid). Journal of Chemical Thermodynamics. (Specific thermodynamic data on pyridine-acid interactions).

Sources

Technical Support Center: Purification of Morpholin-4-YL(pyridin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Morpholin-4-YL(pyridin-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound and its associated impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Persistent Impurities After Recrystallization

Q: I've attempted to purify my crude this compound by recrystallization, but I'm still observing significant impurities in my NMR and HPLC analysis. What's going wrong?

A: This is a common issue that often points to the selection of an inappropriate recrystallization solvent or the presence of impurities with similar solubility profiles to the desired product.

Causality and Resolution:

  • Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] If the compound is too soluble at room temperature, you will have poor recovery. Conversely, if it is not soluble enough at high temperatures, the process will be inefficient.

  • "Like Dissolves Like": Consider the polarity of this compound. The presence of the morpholine, pyridine, and carboxylic acid groups makes it a relatively polar molecule. Therefore, polar solvents are a good starting point for solubility tests.

  • Systematic Solvent Screening: A systematic approach to solvent selection is crucial. Test a range of solvents with varying polarities.

    Solvent SystemObservation & Rationale
    Ethanol/Water A good starting point. The compound may dissolve in hot ethanol and crystallize upon the addition of water (an anti-solvent).
    Isopropanol Often a good choice for polar compounds, offering a balance of solubility characteristics.
    Acetic Acid While less common, for some acidic compounds, recrystallization from dilute acetic acid can be effective.[2]
    Toluene/Heptane A non-polar/polar aprotic mixture. The compound might dissolve in hot toluene, with crystallization induced by adding heptane.
  • Presence of Soluble Impurities: If impurities have very similar solubility to your product, a single recrystallization may not be sufficient.[1] In this case, a secondary purification method like column chromatography is recommended.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude product into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the volume of solvent used.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • The ideal solvent will show poor solubility at room temperature but complete dissolution at boiling, followed by the formation of well-defined crystals upon cooling.

Issue 2: Poor Separation During Column Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation between my product and a closely eluting impurity. How can I improve the resolution?

A: Poor separation in column chromatography is typically due to an unoptimized mobile phase, improper column packing, or overloading of the column.

Causality and Resolution:

  • Mobile Phase Optimization: The polarity of your eluent is the most critical factor. For a polar compound like this compound, a polar mobile phase will be required.

    • Start with a relatively non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • The addition of a small amount of a more polar solvent like methanol can significantly improve the separation of polar compounds.[3]

    • For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

  • Stationary Phase Choice: While silica gel is the most common stationary phase, for highly polar compounds, other options may provide better results.

    • Reverse-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly effective for separating polar compounds.[4][5]

  • Column Packing and Loading: A poorly packed column will have channels, leading to band broadening and poor separation. Ensure the silica gel is packed uniformly. Do not overload the column; a general rule is to load no more than 1-5% of the silica gel weight with your crude product.

Workflow for Optimizing Column Chromatography

Caption: Workflow for Column Chromatography Optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-vinylpyridine, morpholine, or their precursors.[6]

  • By-products from Side Reactions: Depending on the synthetic route, these could include isomers or products of incomplete reactions.

  • Degradation Products: The morpholine ring can be susceptible to degradation under certain conditions.[7]

Q2: Is preparative HPLC a viable option for purifying this compound?

A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity samples, especially on a smaller scale or for removing very closely related impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a formic acid or trifluoroacetic acid modifier) is a common starting point for pyridylacetic acid derivatives.[8]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities are often large, conjugated organic molecules. These can typically be removed by treating a solution of your crude product with activated charcoal.[1][6] The charcoal adsorbs the colored impurities, and can then be removed by filtration before recrystallization.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude product in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Stir or swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: If your product is an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point.

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexane or ether). This can sometimes induce crystallization by "washing away" impurities that are keeping it an oil.

  • Re-purification: If the above methods fail, the oil may still be impure, and another round of purification (e.g., column chromatography) may be necessary.

Purification Strategy Decision Tree

Purification_Strategy Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Check_Purity Check Purity (NMR, HPLC) Recrystallization->Check_Purity Column_Chromatography Column Chromatography Column_Chromatography->Check_Purity Prep_HPLC Preparative HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Check_Purity->Column_Chromatography Purity <98% Check_Purity->Prep_HPLC Trace Impurities Remain Check_Purity->Pure_Product Purity >98%

Caption: Decision tree for selecting a purification method.

References

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Synthesis and crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E. [Link]

  • Purification of a Quinazolinone Intermediate. Symbiosis. [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride.
  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Southampton ePrints. [Link]

  • 4-(Pyridin-3-yl)morpholine. Hoffman Fine Chemicals. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Morpholine, 4-(3-pyridylthioacetyl)- Synonyms. U.S. Environmental Protection Agency. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • 2-(MORPHOLIN-4-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 423768-54-1. Molbase. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin. RSC Advances. [Link]

  • Recrystallization from acetic acid? Reddit. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

Sources

Technical Support Center: Resolution of Chiral α-Morpholino Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral α-morpholino acetic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. Here, we provide in-depth, field-proven insights into common challenges and methodologies, structured in a practical question-and-answer format.

Introduction

Chiral α-morpholino acetic acids are a significant class of compounds, often serving as key building blocks in the development of novel therapeutics. The stereochemistry at the α-position can drastically alter pharmacological and toxicological profiles, making the separation of enantiomers a critical step. This guide offers practical solutions and explains the causality behind experimental choices to empower you to overcome common hurdles in enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic α-morpholino acetic acids?

There are three main strategies for resolving chiral acids:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale separations. It involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3]

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool.[4][5] This method directly separates the enantiomers based on their differential interactions with the chiral surface of the column packing material. Polysaccharide-based CSPs are particularly versatile.[6][7][8]

  • Enzymatic Resolution: This technique uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[9][10] This kinetic resolution is highly enantioselective but is often limited to smaller scales.

Q2: How do I select the right chiral resolving agent for classical resolution?

The selection of a resolving agent is often empirical, and screening several candidates is recommended.[1] For resolving acidic compounds like α-morpholino acetic acids, you need a chiral base. Commonly successful resolving agents include:

  • Naturally occurring alkaloids like brucine, strychnine, and cinchonidine.[2][11]

  • Synthetic amines such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[1]

The ideal agent will form a diastereomeric salt that is nicely crystalline and has a significant solubility difference compared to its diastereomeric counterpart in a common solvent.[12]

Q3: What are the key parameters to optimize in chiral HPLC/SFC method development?

Method development is a multi-parameter optimization process:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based columns (e.g., derivatized cellulose or amylose like Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) are a great starting point due to their broad applicability.[4][6][8]

  • Mobile Phase Composition: In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are standard. For reversed-phase, acetonitrile or methanol with buffered aqueous solutions are used.[7]

  • Additives/Modifiers: For acidic analytes, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[13] This suppresses the ionization of the carboxyl group, leading to better peak shape and retention.

  • Temperature and Flow Rate: Lower temperatures often increase enantioselectivity, while lower flow rates can improve resolution.[14]

Q4: How is the enantiomeric excess (ee) of my resolved sample determined?

Enantiomeric excess (ee), a measure of purity, is defined as |(%R - %S)|.[15] The most reliable and common method for determining ee is chiral HPLC or chiral SFC.[16][17] By developing a separation method where the two enantiomers are baseline resolved, you can determine the relative area of each peak. The ee is then calculated as:

ee (%) = (|Area1 - Area2|) / (Area1 + Area2) * 100

Circular dichroism (CD) spectroscopy can also be used, though it is less common for routine ee determination.[16][17]

Troubleshooting and Optimization Guide

Classical Resolution by Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not precipitating or are "oiling out." What should I do?

A: This is a common and frustrating issue that points to problems with supersaturation or the solvent system.

  • Cause (No Precipitation): The diastereomeric salts are too soluble in your chosen solvent.[18][19]

    • Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the solute concentration and induce precipitation.[19]

    • Solution 2: Add an Anti-Solvent. Gradually add a solvent in which the salts are poorly soluble (but is miscible with your primary solvent) to decrease overall solubility.[18] For example, if your salts are dissolved in methanol, slowly adding a nonpolar solvent like heptane or toluene can trigger crystallization.

    • Solution 3: Screen Different Solvents. The choice of solvent is critical.[18] A solvent that is "too good" will prevent crystallization. Screen a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) or mixtures to find a system with optimal differential solubility.[18]

  • Cause ("Oiling Out"): The salt is coming out of solution as a liquid phase because the supersaturation is too high or the crystallization temperature is above the salt's melting point.[19]

    • Solution 1: Slow Down. Rapid cooling or fast anti-solvent addition generates high supersaturation too quickly. Slow down the process.[18]

    • Solution 2: Add More Solvent / Use a Solvent Mixture. Diluting the mixture slightly can sometimes prevent oiling out.[19] Using a solvent mixture can help fine-tune the solvating properties.[18]

    • Solution 3: Lower the Temperature. Try cooling the solution further, potentially below the melting point of the oily phase, to encourage solidification.[19]

Q: The enantiomeric excess (ee) of my resolved acid is low after crystallization. How can I improve it?

A: Low ee indicates poor discrimination between the two diastereomeric salts during crystallization.

  • Cause: The solubilities of the two diastereomers are too similar in the chosen solvent system, leading to co-precipitation.[19]

    • Solution 1: Re-crystallization. The most straightforward approach is to perform one or more re-crystallizations of the obtained solid. Each step should enrich the less soluble diastereomer, boosting the final ee.

    • Solution 2: Optimize the Solvent System. This is the most critical factor for selectivity.[19] A systematic solvent screen is essential to find a solvent that maximizes the solubility difference between the two diastereomeric salts.

    • Solution 3: Adjust the Stoichiometry. While a 1:1 stoichiometry of acid to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can help to selectively precipitate the salt of only one enantiomer.[12]

Chiral Chromatography (HPLC/SFC)

Q: I'm not seeing any separation of my enantiomers on the chiral column.

A: A lack of separation means the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions.

  • Cause: The combination of CSP and mobile phase is not suitable for your molecule.

    • Solution 1: Screen Different Columns. The single most effective change you can make is to try a different CSP. If a cellulose-based column gives no separation, try an amylose-based one, or vice-versa.[4]

    • Solution 2: Change the Mobile Phase. Switch the alcohol modifier (e.g., from isopropanol to ethanol). The nature of the alcohol can have a profound effect on selectivity.

    • Solution 3: Add/Change the Additive. For an acidic compound, the presence of an acidic additive is crucial. Ensure you have ~0.1% TFA or acetic acid in your mobile phase.[13] Sometimes switching the acid (e.g., from TFA to formic acid) can impact the separation.

    • Solution 4: Switch Elution Mode. If you are working in normal phase, consider trying polar organic or reversed-phase modes. Different modes offer complementary selectivity.[7]

Q: My peaks are broad or tailing.

A: Poor peak shape often results from undesirable secondary interactions or slow kinetics.

  • Cause: The analyte is interacting too strongly or in a non-ideal way with the stationary phase.

    • Solution 1: Optimize the Additive. For your α-morpholino acetic acid, insufficient acidic additive can cause tailing due to strong interactions of the carboxylate with the CSP. Try slightly increasing the concentration of TFA or acetic acid.

    • Solution 2: Lower the Flow Rate. Chiral separations often benefit from lower flow rates, which allow more time for the equilibrium between the mobile and stationary phases, improving peak shape and efficiency.[14]

    • Solution 3: Adjust the Temperature. Increasing the temperature can sometimes improve peak shape and efficiency, but be aware it might also decrease selectivity.[14]

Detailed Experimental Protocols

Protocol 1: General Workflow for Classical Resolution

This protocol outlines a typical screening and optimization process for resolving a racemic α-morpholino acetic acid using a chiral base.

  • Resolving Agent Screening:

    • In separate small vials, dissolve ~100 mg of your racemic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • In other vials, dissolve 0.5-1.0 molar equivalents of different chiral bases (e.g., (R)-α-methylbenzylamine, cinchonidine) in the same solvent.

    • Combine the acid and base solutions, mix well, and allow them to stand at room temperature. If no precipitate forms, slowly cool in an ice bath or partially evaporate the solvent.

    • Observe which combinations yield a crystalline solid.

  • Diastereomeric Salt Formation & Crystallization:

    • Dissolve one equivalent of the racemic acid in a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve one equivalent of the chosen chiral resolving agent in the minimum amount of the same hot solvent.

    • Slowly add the hot resolving agent solution to the acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Isolation and Liberation of the Enantiomer:

    • Isolate the crystals by filtration, washing with a small amount of cold solvent.

    • To liberate the free acid, dissolve the crystalline salt in water and acidify to a low pH (~1-2) with a strong acid like HCl.

    • Extract the enantiomerically enriched α-morpholino acetic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the enantiomeric excess (ee) of the recovered acid using a pre-developed chiral HPLC or SFC method.

    • Analyze the filtrate (mother liquor) as well. It should be enriched in the other enantiomer.

Protocol 2: Chiral HPLC Method Development Strategy

This protocol provides a systematic approach to developing a separation method for your enantiomers.

  • Column and Mobile Phase Screening (Normal Phase):

    • Columns: Start with a set of complementary polysaccharide columns, such as Chiralpak IA, Chiralpak IB, and Chiralcel OD-H.

    • Mobile Phase A: Hexane / Isopropanol (90:10 v/v) + 0.1% TFA.

    • Mobile Phase B: Hexane / Ethanol (90:10 v/v) + 0.1% TFA.

    • Conditions: Flow rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV (e.g., 220 nm).

    • Inject your racemic sample on each column with each mobile phase. This initial screen will quickly identify promising conditions.[4]

  • Optimization:

    • Once you identify a column/solvent combination that shows some separation, optimize the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention time, while decreasing it will increase retention and often improve resolution.

    • Fine-tune the additive concentration if peak shape is poor.

    • Optimize flow rate and temperature for the best balance of resolution and analysis time.

Data & Visualization

Table 1: Comparison of Common Chiral Resolution Techniques
FeatureClassical ResolutionChiral HPLC/SFCEnzymatic Resolution
Principle Diastereomer formation & separation by solubilityDifferential interaction with a Chiral Stationary PhaseEnantioselective enzymatic reaction
Scalability Excellent (grams to kilograms)Good (mg to grams, preparative scale)Fair (micrograms to grams)
Development Time Moderate to High (empirical screening)Fast to Moderate (systematic screening)High (requires enzyme screening & optimization)
Cost Low to Moderate (solvents, resolving agents)High (columns, instrumentation)Moderate (enzymes, substrates)
Key Advantage Cost-effective for large scaleHigh resolution and direct analysisHigh enantioselectivity, "green" chemistry
Common Issue Finding a suitable solvent/resolving agent pairFinding a suitable column/mobile phase pairLow enzyme activity or stability
Diagrams

G cluster_start Starting Material cluster_methods Resolution Methods cluster_end Outcome & Analysis Racemic Racemic α-Morpholino Acetic Acid (R/S) Classical Classical Resolution (Diastereomeric Salts) Racemic->Classical Select Method Chromo Chiral Chromatography (HPLC / SFC) Racemic->Chromo Select Method Enzymatic Enzymatic Resolution (Kinetic) Racemic->Enzymatic Select Method Enriched_R Enriched R-Enantiomer Classical->Enriched_R Enriched_S Enriched S-Enantiomer Classical->Enriched_S Chromo->Enriched_R Chromo->Enriched_S Enzymatic->Enriched_R Enzymatic->Enriched_S Analysis Analysis (ee determination) via Chiral HPLC Enriched_R->Analysis Enriched_S->Analysis

Caption: Workflow for the resolution of chiral acids.

G Racemate Racemic Acid R-Acid S-Acid Mix Salt Formation in Solution Racemate->Mix Agent Chiral Resolving Agent (S-Base) Agent->Mix Diastereomers Mixture of Diastereomeric Salts (R-Acid)-(S-Base) (S-Acid)-(S-Base) Mix->Diastereomers Crystallize Fractional Crystallization (Exploits different solubility) Diastereomers->Crystallize Separated Separated Diastereomers Less Soluble Salt (Solid) More Soluble Salt (Solution) Crystallize->Separated Liberate_Solid Liberate Acid (e.g., add HCl) Separated->Liberate_Solid Solid Phase Liberate_Solution Liberate Acid (e.g., add HCl) Separated->Liberate_Solution Liquid Phase Enant_1 Enriched Enantiomer 1 Liberate_Solid->Enant_1 Enant_2 Enriched Enantiomer 2 Liberate_Solution->Enant_2

Caption: Principle of classical resolution via diastereomeric salts.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 21, 2026, from [Link]

  • Francotte, E. (2005). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
  • Di-Tusa, M. R., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • Zhang, T., et al. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Kim, H., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved February 21, 2026, from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Di-Tusa, M. R., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Weber, N., et al. (2014). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]

  • Lorenz, H., et al. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. Available at: [Link]

  • ChemRxiv. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Available at: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Available at: [Link]

  • Rebolledo, F., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved February 21, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Retrieved February 21, 2026, from [Link]

  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. CHIRAL TECHNOLOGIES EUROPE. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved February 21, 2026, from [Link]

  • PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Available at: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved February 21, 2026, from [Link]

  • James, T. D., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Morpholin-4-yl(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR interpretation for 2-Morpholino-2-(pyridin-3-yl)acetic acid (CAS 933761-00-3), a functionalized


-amino acid derivative often utilized as a scaffold in pharmaceutical synthesis (e.g., kinase inhibitors, peptidomimetics).

This document compares the theoretical/predicted spectral signature against experimental realities , highlighting critical solvent effects and distinguishing the product from common synthetic precursors.

Structural Analysis & Proton Environments

Before interpreting the spectrum, we must define the magnetic environments. This molecule contains three distinct domains: the electron-deficient 3-pyridyl aromatic system , the chiral


-methine core , and the saturated morpholine heterocycle .

Chemical Formula:


Molecular Weight:  222.24  g/mol [1]
Visualization of Proton Environments

The following diagram maps the proton labels used throughout this guide.

G Pyridine 3-Pyridyl Ring (Aromatic Region) Alpha α-Methine (H-α) (Chiral Center) Pyridine->Alpha Inductive Deshielding COOH Carboxylic Acid (Exchangeable) Alpha->COOH Acidic Moiety Morpholine Morpholine Ring (Aliphatic Region) Morpholine->Alpha N-Substitution

Figure 1: Structural domains and their influence on chemical shift.

Comparative Spectral Analysis

This section compares the Product against its Precursors (Reaction Monitoring) and analyzes Solvent Effects (Method Development).

Scenario A: Reaction Monitoring (Product vs. Precursors)

A common synthesis route involves a Strecker-type multicomponent reaction or condensation of 3-pyridinecarboxaldehyde and morpholine .

FeaturePrecursor: 3-PyridinecarboxaldehydePrecursor: MorpholineTarget Product
Diagnostic Signal Aldehyde (-CHO) Amine (-NH)

-Methine (

)
Chemical Shift

10.0 - 10.1 ppm (s)

1.5 - 2.0 ppm (br s)

3.8 - 4.5 ppm (s)
Aromatic Region 4 protons, distinct patternN/A4 protons, pattern shifts upfield slightly
Aliphatic Region N/A

2.8 (t), 3.6 (t)

2.3 - 3.7 (m, diastereotopic)

Key Insight: The complete disappearance of the aldehyde singlet at ~10.0 ppm and the emergence of the sharp methine singlet at ~4.0-4.5 ppm is the primary confirmation of C-C bond formation.

Scenario B: Solvent Effects (DMSO-d6 vs. D2O)

The choice of solvent drastically alters the spectrum due to zwitterion formation.

  • DMSO-d6: The molecule likely exists in a neutral form (

    
    ). The carboxylic proton is often visible as a broad singlet >11 ppm.
    
  • D2O / CD3OD: The acidic proton exchanges and disappears (

    
     peak at 4.79 ppm). The molecule may exist as a zwitterion (
    
    
    
    /
    
    
    ), causing the
    
    
    -methine and morpholine protons to shift downfield due to the positive charge on the nitrogen.
Detailed Assignment Protocol

The following data represents the expected chemical shifts in DMSO-d6 (referenced to 2.50 ppm).

Region I: The Aromatic Zone (7.0 – 9.0 ppm)

The 3-substituted pyridine ring shows a characteristic splitting pattern.

  • 
     8.5 – 8.7 ppm (Singlet/Broad, 1H): H-2  (Pyridine). Most deshielded due to proximity to ring nitrogen and the electron-withdrawing side chain.
    
  • 
     8.4 – 8.6 ppm (Doublet, J ~4-5 Hz, 1H): H-6  (Pyridine). Adjacent to the ring nitrogen.[2][3]
    
  • 
     7.7 – 7.9 ppm (Doublet, J ~8 Hz, 1H): H-4  (Pyridine). Para to the ring nitrogen.[2][3]
    
  • 
     7.3 – 7.5 ppm (Doublet of Doublets, 1H): H-5  (Pyridine). Coupled to both H-4 and H-6.
    
Region II: The Chiral Core (3.8 – 4.5 ppm)
  • 
     4.0 – 4.3 ppm (Singlet, 1H): 
    
    
    
    -Methine (
    
    
    )
    .
    • Note: This proton is attached to a chiral center. While typically a singlet, it can broaden if there is slow rotation or partial protonation of the morpholine nitrogen.

Region III: The Aliphatic Zone (2.3 – 3.7 ppm)

The morpholine ring protons (


) often appear as two distinct sets, but the chiral center at the 

-position renders the protons diastereotopic .
  • 
     3.5 – 3.7 ppm (Multiplet, 4H): 
    
    
    
    . These protons are further from the chiral center and often appear as a standard triplet or broad multiplet.
  • 
     2.3 – 2.6 ppm (Multiplet, 4H): 
    
    
    
    . These protons are adjacent to the chiral center. In high-resolution fields (>400 MHz), these may split into complex AB systems rather than a simple triplet.
Experimental Workflow & Logic

Use this flowchart to guide your assignment process during spectral analysis.

NMR_Logic cluster_0 Purity Check Start Acquire 1H Spectrum (DMSO-d6) Check_Aldehyde Check > 9.5 ppm Is Aldehyde Present? Start->Check_Aldehyde Impure Starting Material Present (Incomplete Reaction) Check_Aldehyde->Impure Yes Pure Proceed to Assignment Check_Aldehyde->Pure No Assign_Aromatic Identify 4 Pyridine Protons (s, d, d, dd pattern) Pure->Assign_Aromatic Assign_Methine Identify Singlet ~4.0-4.5 ppm (Integrates to 1H) Assign_Aromatic->Assign_Methine Assign_Morpholine Identify Morpholine Region (3.6 ppm O-CH2 / 2.5 ppm N-CH2) Assign_Methine->Assign_Morpholine Validation Validation: Check Integration Ratio Py:Methine:Morph = 4:1:8 Assign_Morpholine->Validation

Figure 2: Step-by-step logic for spectral validation and assignment.

Troubleshooting Common Anomalies
  • Missing Carboxylic Acid Proton:

    • Cause: Rapid exchange with trace water in the solvent.

    • Solution: This is normal. Do not interpret its absence as a structural flaw.

  • Broadening of Morpholine Signals:

    • Cause: Restricted rotation around the C-N bond or zwitterionic exchange rates intermediate on the NMR time scale.

    • Solution: Run the experiment at elevated temperature (e.g., 313 K or 323 K) to sharpen the signals by increasing the exchange rate.

  • Complex Splitting in Aliphatic Region:

    • Cause: Diastereotopicity induced by the chiral

      
      -carbon. The "top" and "bottom" faces of the morpholine ring are magnetically non-equivalent.
      
    • Solution: Treat the 2.3–2.6 ppm region as a multiplet rather than looking for a clean triplet.

References
  • PubChem Compound Summary . 2-Morpholino-2-(pyridin-3-yl)acetic acid (CAS 933761-00-3). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (General reference for pyridine/morpholine shifts).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for diastereotopic effects in chiral amines). Available at: [Link]

Sources

A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Analysis of Gefitinib (CAS 933761-00-3)

As a Senior Application Scientist, this guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Gefitinib (protonated form, CAS 933761-00-3). We will explore the underlying principles of its fragmentation, present a robust analytical workflow, and compare its mass spectral behavior to other prominent tyrosine kinase inhibitors (TKIs), offering field-proven insights for researchers in analytical chemistry, pharmacology, and drug development.

Introduction: The Significance of Gefitinib and its Structural Elucidation

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key therapeutic agent in the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] The compound, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, has a molecular formula of C22H24ClFN4O3 and a monoisotopic mass of 446.1521 Da. Its protonated form, relevant for mass spectrometry, has a monoisotopic mass of 447.1599 Da.[3]

Understanding the fragmentation pattern of Gefitinib is critical for several reasons:

  • Metabolite Identification: LC-MS/MS is the cornerstone for identifying metabolites in preclinical and clinical studies. Knowing the fragmentation pathways of the parent drug is essential to deduce the structures of its biotransformation products.[1][4]

  • Pharmacokinetic (PK) Studies: Accurate quantification in biological matrices requires highly specific and sensitive LC-MS/MS methods, which rely on selecting unique precursor-to-product ion transitions.[5]

  • Impurity Profiling: Characterizing degradation products and process-related impurities during drug manufacturing is a regulatory requirement, ensuring the safety and quality of the final drug product.

This guide will dissect the fragmentation of Gefitinib and place it in the context of other widely used TKIs, providing a comparative framework for analytical method development.

Experimental Design: A Validated LC-MS/MS Workflow

A robust and reproducible analytical method is the foundation of any fragmentation analysis. The following protocol is a self-validating system designed for the reliable characterization of TKIs.

Recommended Experimental Protocol

1. Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 150 µL of a methanolic solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar TKI like Lapatinib).[6][7]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for injection. This protein precipitation method is efficient and widely used for TKI analysis.[8]

2. Liquid Chromatography (LC) Conditions:

  • System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is recommended for its excellent separation efficiency for small molecules.[5]
  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid promotes protonation of the analyte, enhancing signal in positive ion mode.[5]
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Elution: A gradient from low to high organic phase (e.g., 10% to 95% B over 4 minutes) is effective for eluting the analyte while separating it from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • System: Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique ideal for generating intact protonated molecular ions ([M+H]⁺) of nitrogen-containing compounds like Gefitinib.[9]
  • Precursor Ion (MS1): m/z 447.16.
  • MS/MS Analysis: Collision-Induced Dissociation (CID) with optimized collision energy to generate a stable and informative fragmentation spectrum.
Analytical Workflow Diagram

LC-MS/MS Workflow for Gefitinib Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard in Methanol (150 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 UHPLC Injection P4->A1 A2 C18 Column Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MS1 Scan (Precursor Ion m/z 447.16) A3->A4 A5 Collision-Induced Dissociation (CID) A4->A5 A6 MS2 Scan (Product Ions) A5->A6 D1 Generate Spectrum A6->D1 D2 Identify Fragments D1->D2 D3 Propose Fragmentation Pathway D2->D3

Caption: General workflow for the analysis of Gefitinib from plasma.

Fragmentation Pattern Analysis of Gefitinib (CAS 933761-00-3)

Under positive mode ESI-MS/MS analysis, Gefitinib's protonated molecule ([M+H]⁺ at m/z 447.16) undergoes characteristic fragmentation, primarily centered around its morpholinopropoxy side chain. This is a common and predictable cleavage point for many TKIs with similar moieties.[4]

Key Fragmentation Pathways:

  • The Most Abundant Fragment (m/z 128.08): The base peak in the product ion spectrum typically results from the cleavage of the C-O ether bond connecting the propoxy chain to the quinazoline ring. This is followed by a hydrogen rearrangement, leading to the formation of the stable protonated 3-morpholinopropyl cation. This fragment is highly specific to the side chain and is a crucial marker in metabolic studies where this part of the molecule remains intact.

  • Formation of the Quinazoline Core (m/z 320.08): The complementary fragment from the primary cleavage is the quinazoline core radical cation. While less commonly observed as a primary ion, understanding its mass is vital for interpreting more complex fragmentation or metabolic changes on the core structure.

  • Further Fragmentation of the Side Chain: The m/z 128.08 ion can undergo further fragmentation, such as the neutral loss of morpholine (87.12 Da) to produce a smaller fragment, although this is generally less intense.

  • Cleavage of the Morpholine Ring: Direct fragmentation of the morpholine ring itself can occur, leading to characteristic losses and smaller fragment ions.

Proposed Fragmentation Pathway Diagram

Gefitinib Fragmentation Pathway Parent Gefitinib [M+H]⁺ m/z 447.16 Frag1 3-Morpholinopropyl Cation m/z 128.08 Parent->Frag1 Ether Cleavage (Major Pathway) Frag2 Quinazoline Core Radical m/z 320.08 Parent->Frag2 Ether Cleavage (Complementary Fragment)

Sources

A Senior Application Scientist's Guide to Validating the Purity of Morpholin-4-YL(pyridin-3-YL)acetic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, establishing the purity and verifying the elemental composition of a novel compound is a foundational requirement. While techniques like chromatography and spectroscopy provide critical structural and impurity profile information, elemental analysis remains an indispensable, quantitative method for confirming the empirical formula of a synthesized compound.[1][2] This guide offers an in-depth comparison of the theoretical and experimental elemental analysis of Morpholin-4-YL(pyridin-3-YL)acetic acid, providing researchers with a framework for interpreting data and validating compound purity with confidence.

The Principle: Combustion Analysis as the Gold Standard

Modern elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the principle of high-temperature combustion.[3][4] A precisely weighed sample of the organic compound is combusted in an oxygen-rich environment, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[5] These resulting gases are then separated and quantified by highly sensitive detectors, such as thermal conductivity or infrared detectors.[4][5] The instrument's software then back-calculates the mass percentage of each element in the original sample. This technique is fundamental in the pharmaceutical industry for everything from raw material validation to final product verification.[6][7][8]

The Benchmark: Theoretical Elemental Composition

Before any analysis begins, the theoretical elemental composition must be calculated from the compound's molecular formula. This theoretical data serves as the absolute benchmark against which all experimental results are measured.

Compound: this compound Molecular Formula: C₁₁H₁₄N₂O₃ Molar Mass: 222.24 g/mol

The theoretical elemental percentages are calculated as follows:

  • % Carbon (C): (11 * 12.011) / 222.244 * 100 = 59.45%

  • % Hydrogen (H): (14 * 1.008) / 222.244 * 100 = 6.35%

  • % Nitrogen (N): (2 * 14.007) / 222.244 * 100 = 12.60%

These values represent the elemental composition of a 100% pure, anhydrous sample.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 11 132.121 59.45
Hydrogen H 1.008 14 14.112 6.35
Nitrogen N 14.007 2 28.014 12.60
Oxygen O 15.999 3 47.997 21.60

| Total | | | | 222.244 | 100.00 |

Experimental Protocol: A Self-Validating System

The trustworthiness of elemental analysis data hinges on a meticulous and well-controlled experimental procedure. The following protocol is designed as a self-validating system, incorporating calibration, sample preparation, and analysis steps that ensure data integrity. This procedure aligns with the principles of analytical method validation outlined in ICH Q2(R1).[9][10][11]

Instrumentation and Calibration
  • Instrument: A modern CHN elemental analyzer (e.g., Thermo Scientific FlashSmart EA, Exeter Analytical Model 440).

  • Calibration:

    • Calibrate the instrument daily using a high-purity, stable organic standard. Acetanilide is a common choice due to its well-defined elemental composition (C: 71.09%, H: 6.71%, N: 10.36%).[12]

    • Perform a multi-point calibration to ensure linearity across the expected measurement range.

    • Causality: Calibration corrects for instrumental drift and ensures the detector response is accurately correlated to the mass of each element, a core requirement for quantitative analysis.[5]

Sample Preparation and Handling
  • Homogenization: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

    • Causality: Homogeneity ensures that the small subsample (typically 1-3 mg) taken for analysis is truly representative of the entire batch.

  • Drying: Dry the sample under vacuum at 40-50°C for at least 4 hours before analysis.

  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

    • Causality: The precision of the final percentage calculation is directly dependent on the accuracy of the initial sample weight.

Analysis Workflow

The following diagram illustrates the logical flow of the experimental process from sample preparation to data generation.

G cluster_prep Sample Preparation cluster_inst Instrumental Analysis Homogenize Homogenize Sample (Grind if necessary) Dry Dry Sample (Vacuum oven, 40°C) Homogenize->Dry Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Load Load Sample into Autosampler Weigh->Load Calibrate Calibrate Instrument (e.g., Acetanilide) Calibrate->Load Combust Combustion (~1000°C in O₂ stream) Load->Combust Separate Gas Separation (GC Column) Combust->Separate Detect Detection (TCD/IR) Separate->Detect Data Generate Raw Data (CO₂, H₂O, N₂ signals) Detect->Data G cluster_investigate Investigation Path start Obtain Experimental %C, %H, %N Data calc_delta Calculate Δ (Δ = %Exp - %Theor) start->calc_delta check_delta Is |Δ| ≤ 0.4% for ALL elements? calc_delta->check_delta pass Purity Validated (Pass) check_delta->pass Yes fail Investigate Cause of Deviation check_delta->fail No check_hygro Pattern suggest H₂O? (Low C/N, High H) fail->check_hygro check_solvent Pattern suggest residual solvent? check_hygro->check_solvent No redry Re-dry Sample & Re-analyze check_hygro->redry Yes check_inorganic Pattern suggest inorganic impurity? check_solvent->check_inorganic repurify Further Purification Required check_solvent->repurify check_inorganic->repurify

Caption: Data interpretation and decision-making workflow.

Elemental Analysis in Context: Comparison with Other Methods

While powerful, elemental analysis is one tool in a larger analytical toolbox.

  • vs. HPLC/GC: Chromatographic methods are superior for quantifying specific impurities and resolving complex mixtures. However, they require that impurities have a chromophore (for UV detection) or are volatile (for GC), and they cannot directly confirm the elemental composition of the main peak.

  • vs. NMR/MS: Spectroscopic and spectrometric techniques are unparalleled for structural elucidation. [15]Mass spectrometry (MS) provides an exact mass, which can suggest a molecular formula, but it doesn't quantify the elemental ratios in the bulk sample. NMR can detect and quantify impurities containing protons, but may not detect inorganic salts or certain solvents.

Elemental analysis provides a unique and powerful piece of data: a direct, quantitative measure of the bulk elemental composition, which validates the empirical formula and can detect impurities that other common techniques might miss. [15][]

Conclusion

Validating the purity of a compound like this compound requires a multi-faceted analytical approach. Elemental analysis serves as a crucial, quantitative pillar in this process. By meticulously comparing robust experimental data against the compound's theoretical composition, researchers can definitively confirm the empirical formula. Deviations from the theoretical values, when interpreted correctly, provide valuable diagnostic information regarding the presence of water, residual solvents, or other impurities. When integrated into a comprehensive quality control workflow, elemental analysis provides a high degree of confidence in the identity and purity of synthesized pharmaceutical compounds.

References

  • ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

  • ASTM D5291-21 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (URL: [Link])

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (Designation: D5291-21). (URL: [Link])

  • McMaster, B. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. (URL: [Link])

  • Analytical Method D-5291. (URL: [Link])

  • Internet Archive. (2023). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • USP. General Chapters: <471> Oxygen Flask Combustion. (URL: not directly linkable, found within USP-NF)
  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). (URL: [Link])

  • Auriga Research. (2025). Elemental Analysis CHNS (O). (URL: [Link])

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. (URL: [Link])

  • Bioprocess Online. (2010). Simple, Reliable Method For Determining Sample Purity. (URL: [Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • LECO Corporation. (2023). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL: [Link])

  • University of Technology, Iraq. Element analysis. (URL: [Link])

  • ELTRA GmbH. Elemental Analysis - Organic & Inorganic Compounds. (URL: [Link])

  • CK-12 Foundation. How can nitrogen be detected in organic compounds?. (URL: [Link])

  • Fiveable. (2025). Elemental composition determination Definition. (URL: [Link])

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. (URL: [Link])

  • CK-12 Foundation. How can I calculate the elemental composition?. (URL: [Link])

  • ResearchGate. (2021). How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?. (URL: [Link])

  • Bendix, J., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. (URL: [Link])

  • ChemTeam. Empirical and Molecular Formulas. (URL: [Link])

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. (URL: [Link])

  • AlMalki, A., & Fadhlalmawla, S. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering. (URL: [Link])

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. (URL: [Link])

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (URL: [Link])

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. (URL: [Link])

  • USP. Comments were received for the following, when they were proposed in the Pharmacopeial Forum. (URL: [Link])

  • Kok, S. P., et al. (2023). Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry. Journal of Electronic Materials. (URL: [Link])

  • LookChem. MORPHOLINE. (URL: [Link])

  • Navas, N., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator. (URL: [Link])

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. (URL: [Link])

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. (URL: [Link])

Sources

Comparative Profiling: 2-(Pyridin-2-yl) vs. 2-(Pyridin-3-yl) Morpholine-4-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis comparing 2-(pyridin-3-yl) and 2-(pyridin-2-yl) morpholine-4-acetic acids. This content is structured for medicinal chemists and drug discovery scientists, focusing on the critical electronic, conformational, and synthetic differences that dictate their utility as pharmacophores.[1][2]

Executive Analysis

In medicinal chemistry, the morpholine acetic acid scaffold serves as a critical linker and solubilizing group.[2] However, the regiochemistry of the pyridine substituent (2-yl vs. 3-yl) fundamentally alters the molecule's electronic landscape, metabolic stability, and conformational preference .[2]

  • 2-(Pyridin-2-yl) Isomer: Characterized by strong inductive effects and potential for intramolecular interactions (N…H or N…cation).[1] It often functions as a bidentate ligand mimic and has a distinct metabolic profile due to the accessible nitrogen lone pair adjacent to the morpholine attachment.[2]

  • 2-(Pyridin-3-yl) Isomer: Acts as a classic bioisostere for a phenyl group but with improved water solubility and reduced lipophilicity (LogP).[1][2] It offers greater rotational freedom and a more distributed electrostatic potential.[2]

Structural & Physicochemical Divergence[2]

The shift of the nitrogen atom from the ortho (2-yl) to the meta (3-yl) position relative to the morpholine ring creates distinct property sets.

Data Summary Table
Feature2-(Pyridin-2-yl) Isomer2-(Pyridin-3-yl) Isomer
Electronic Effect Strong -I (Inductive) withdrawal on morpholine ring.[2]Moderate -I; Resonance (+R) effects more balanced.
Basicity (Pyridine N) Lower (pKa ~4.5–5.0).[1][2] Lone pair often shielded.[2]Higher (pKa ~5.2–5.6).[1][2] Lone pair accessible.[2]
Conformation Restricted. Preference for syn-coplanar or specific gauche orientation due to dipole minimization.[2]Flexible. Free rotation around the C-C bond connecting rings.[2]
Lipophilicity (LogD) Generally Lower (More polar surface density).[1][2]Slightly Higher (Better distribution of charge).[2]
Chelation Potential High. Can form 5-membered chelate rings with metals or active site residues.[2]Negligible. Geometry prevents bidentate binding.[2]
Metabolic Liability High risk of N-oxidation; P450 coordination.[2]Standard aromatic oxidation; N-dealkylation.[2]
Conformational Analysis (Graphviz)

The 2-pyridyl isomer exhibits a "conformational lock" effect due to the interaction between the pyridine nitrogen and the morpholine heteroatoms.

Conformation cluster_2py 2-(Pyridin-2-yl): Conformational Restriction cluster_3py 2-(Pyridin-3-yl): Rotational Freedom Py2 Pyridine Ring (Ortho N) Interaction Dipole/Electrostatic Lock Py2->Interaction Morph2 Morpholine Ring Interaction->Morph2 Py3 Pyridine Ring (Meta N) Rotation Free C-C Bond Rotation Py3->Rotation Morph3 Morpholine Ring Rotation->Morph3

Figure 1: Conformational energy landscapes.[1] The 2-pyridyl isomer often adopts a preferred low-energy conformation to minimize dipole repulsion between the pyridine nitrogen and morpholine oxygen.

Synthetic Accessibility & Challenges

Synthesizing the acetic acid derivative typically involves constructing the core 2-aryl morpholine followed by N-alkylation.[2] The 2-pyridyl isomer presents specific challenges during the cyclization phase due to the electron-deficient nature of the 2-position.

Core Scaffold Synthesis (2-Substituted Morpholine)
  • 3-Pyridyl Route: Robust.[2] Can be synthesized via epoxide opening of 3-vinylpyridine epoxides or reduction of 3-acetylpyridine derivatives followed by cyclization.[2]

  • 2-Pyridyl Route: Challenging.[2] The 2-vinylpyridine intermediates are prone to polymerization.[2] A more reliable route involves the reduction of 2-acetylpyridine to the diol followed by cyclization.[2]

Recommended Protocol: N-Alkylation to Morpholine Acetic Acid

This protocol applies to both isomers but requires pH adjustment for the 2-pyridyl isomer due to its lower basicity.[2]

Reagents:

  • Core Scaffold: 2-(pyridin-X-yl)morpholine (1.0 eq)[1]

  • Alkylation Agent: tert-Butyl bromoacetate (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the 2-(pyridin-X-yl)morpholine in 5 mL anhydrous ACN under Nitrogen atmosphere.

  • Activation: Add DIPEA (2.5 mmol). Note: For the 2-pyridyl isomer, ensure the solution is basic (pH > 8) to overcome the inductive withdrawal effect on the morpholine NH.

  • Addition: Dropwise add tert-butyl bromoacetate (1.1 mmol) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[2]

    • Checkpoint: The 2-pyridyl isomer may react slower due to steric hindrance near the nitrogen.[2] Heating to 40°C may be required.

  • Deprotection: Evaporate solvent, re-dissolve in DCM/TFA (1:1) to cleave the tert-butyl ester, yielding the free acetic acid.[2]

Synthetic Pathway Diagram[2]

Synthesis Start Start: 2/3-Acetylpyridine Step1 1. Bromination/Reduction (Formation of Amino-Alcohol) Start->Step1 Step2 2. Cyclization (Base-mediated) Step1->Step2 Core Core: 2-(Pyridin-X-yl)morpholine Step2->Core Step3 3. N-Alkylation (Br-CH2-COOtBu) Core->Step3 Steric hindrance in 2-Py requires heat Step4 4. Acid Hydrolysis (TFA/DCM) Step3->Step4 Final Product: Morpholine-4-Acetic Acid Step4->Final

Figure 2: General synthetic workflow. Note the critical branching point at Step 3 where the 2-pyridyl isomer may require thermodynamic forcing.

Metabolic Stability & Drug Design Implications

Metabolic Hotspots
  • 2-Pyridyl: The nitrogen is a "soft" nucleophile.[2] It is highly susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases).[2] However, the 2-position blocks alpha-oxidation on the pyridine ring.[2]

  • 3-Pyridyl: The nitrogen is less sterically hindered but electronically similar to a deactivated benzene.[2] The primary metabolic route is often C-oxidation at the 6-position of the pyridine ring or N-dealkylation of the acetic acid tail.

Bioisosteric Replacement Strategy
  • Use 2-pyridyl when: You need to lock conformation or introduce a specific hydrogen bond acceptor to interact with a donor in the binding pocket (e.g., a hinge region in kinases).[2]

  • Use 3-pyridyl when: You need a soluble phenyl replacement that retains the "flat" aromatic character without introducing strong dipoles or chelation risks.[2]

References

  • Morpholine Scaffold in Medicinal Chemistry

    • Title: "Morpholine: A Privileged Structure in Drug Discovery"
    • Source: Journal of Medicinal Chemistry[3]

    • URL:[Link] (General Reference)[1]

  • Pyridine Basicity & Electronic Effects

    • Title: "Effect of Substituents On Basicity of Pyridine"[4]

    • Source: Scribd / Chemical Reviews[2]

    • URL:[Link]

  • Conformational Analysis of 2-Substituted Heterocycles

    • Title: "Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions"[5][6]

    • Source: PubMed / NCBI[1]

    • URL:[Link]

  • Synthetic Methodologies (Appel/Alkylation)

    • Title: "Appel Reaction Mechanism and Modific
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Crystal Structure Data (Conformation)

    • Title: "Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine"
    • Source: IUCr / PMC
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholin-4-YL(pyridin-3-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Morpholin-4-YL(pyridin-3-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.